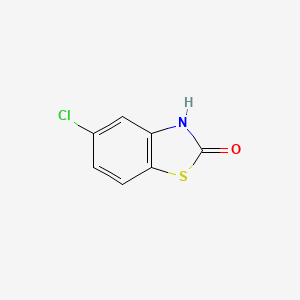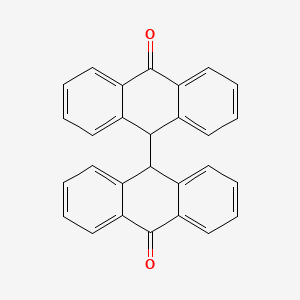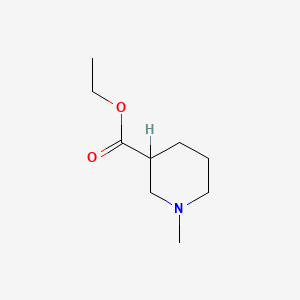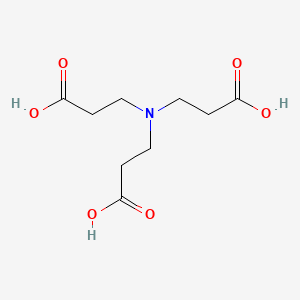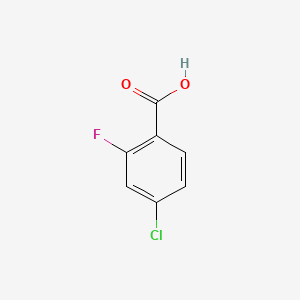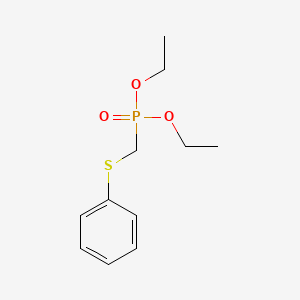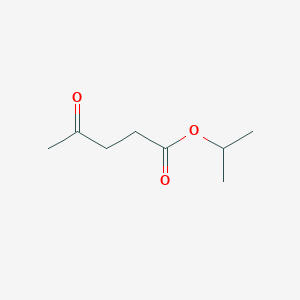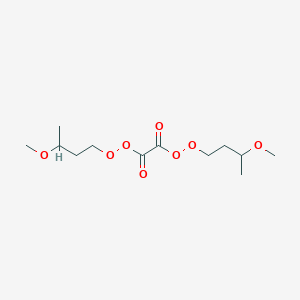
Bis(3-methoxybutyl) peroxydicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methoxybutyl) peroxydicarbonate is an organic peroxide compound with the molecular formula C12H22O8. It is commonly used as an initiator in the polymerization of vinyl chloride and vinylidene chloride, making it a crucial component in the production of polyvinyl chloride . This compound is known for its high reactivity and ability to decompose at relatively low temperatures, which makes it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxybutyl) peroxydicarbonate typically involves the reaction of 3-methoxybutanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with hydrogen peroxide in the presence of a base to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure safety and efficiency. The process involves the careful handling of phosgene and hydrogen peroxide, both of which are hazardous materials. The reaction is typically conducted at low temperatures to prevent the decomposition of the peroxide product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3-methoxybutyl) peroxydicarbonate primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can initiate polymerization reactions, making the compound useful as a polymerization initiator .
Common Reagents and Conditions: The decomposition of this compound is often carried out in the presence of heat or ultraviolet light. The reaction conditions must be carefully controlled to prevent runaway reactions and ensure the safe handling of the compound .
Major Products Formed: The primary products of the decomposition of this compound are free radicals, which can then react with monomers such as vinyl chloride to form polymers. The specific products formed depend on the monomers used in the polymerization process .
Wissenschaftliche Forschungsanwendungen
Bis(3-methoxybutyl) peroxydicarbonate has several applications in scientific research and industry:
Polymer Chemistry: It is widely used as an initiator in the polymerization of vinyl chloride and vinylidene chloride, leading to the production of polyvinyl chloride.
Material Science: The compound is used in the synthesis of various polymeric materials with specific properties, such as enhanced thermal stability and mechanical strength.
Thermal Risk Assessment: Research has been conducted to develop prediction models for the self-accelerating decomposition temperature of organic peroxides, including this compound.
Wirkmechanismus
The mechanism of action of bis(3-methoxybutyl) peroxydicarbonate involves the generation of free radicals upon decomposition. These free radicals can initiate the polymerization of monomers by opening the double bonds in the monomer molecules, leading to the formation of polymer chains . The decomposition process is typically triggered by heat or ultraviolet light, which provides the energy needed to break the peroxide bonds and generate free radicals .
Vergleich Mit ähnlichen Verbindungen
Di(3-methoxybutyl) peroxydicarbonate: Another organic peroxide with similar applications in polymerization.
Bis(tert-butylcyclohexyl) peroxydicarbonate: Used in the polymerization of different monomers and has distinct thermal decomposition properties.
Uniqueness: Bis(3-methoxybutyl) peroxydicarbonate is unique due to its specific reactivity and decomposition characteristics, which make it particularly suitable for the polymerization of vinyl chloride and vinylidene chloride. Its ability to generate free radicals at relatively low temperatures sets it apart from other organic peroxides .
Eigenschaften
CAS-Nummer |
52238-68-3 |
|---|---|
Molekularformel |
C12H22O8 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
3-methoxybutoxycarbonyloxy 3-methoxybutyl carbonate |
InChI |
InChI=1S/C12H22O8/c1-9(15-3)5-7-17-11(13)19-20-12(14)18-8-6-10(2)16-4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
RLRILSHEPYHXOG-UHFFFAOYSA-N |
SMILES |
CC(CCOOC(=O)C(=O)OOCCC(C)OC)OC |
Kanonische SMILES |
CC(CCOC(=O)OOC(=O)OCCC(C)OC)OC |
Key on ui other cas no. |
52238-68-3 |
Piktogramme |
Flammable; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


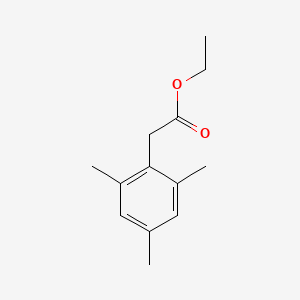
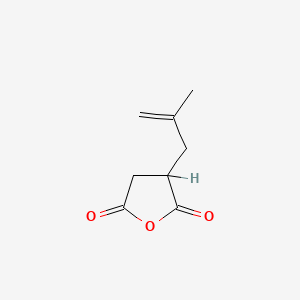

![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)

